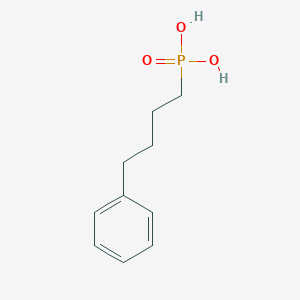
Dehidroepiandrosterona acetato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Prasterone acetate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy, treatment of vulvovaginal atrophy, and dyspareunia in postmenopausal women
Industry: Utilized in the production of pharmaceuticals and dietary supplements.
Mecanismo De Acción
Prasterone acetate acts as a prohormone, which means it is converted into active hormones such as testosterone and estradiol in the body. These hormones exert their effects by binding to androgen and estrogen receptors, respectively. The binding of these hormones to their receptors triggers a cascade of molecular events that regulate various physiological processes, including sexual function, metabolism, and immune response .
Similar Compounds:
Dehydroepiandrosterone (DHEA): The parent compound of prasterone acetate, used in similar medical applications.
Androstenediol Acetate: A reduced form of prasterone acetate with similar biological activity.
7-keto-dehydroepiandrosterone Acetate: An oxidized form with distinct metabolic effects
Uniqueness: Prasterone acetate is unique due to its acetylated form, which enhances its stability and bioavailability compared to its parent compound, dehydroepiandrosterone (DHEA). This modification allows for more controlled and sustained release of active hormones in the body .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dehydroepiandrosterone acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized in the brain by a P450c17-dependent mechanism . The key steroidogenic enzyme for androgen synthesis, cytochrome P450 17α-hydroxylase (P450c17), is expressed in astrocytes and neurons in the cerebral cortex . These cells can metabolize pregnenolone to Dehydroepiandrosterone acetate in a dose-dependent manner .
Cellular Effects
Dehydroepiandrosterone acetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it exerts an immunomodulatory action, increasing the number of monocytes, T cells expressing T-cell receptor gamma/delta (TCRγδ), and natural killer (NK) cells .
Molecular Mechanism
The molecular mechanism of Dehydroepiandrosterone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .
Temporal Effects in Laboratory Settings
The effects of Dehydroepiandrosterone acetate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, its concentration in brain tissues is maintained for several weeks after adrenalectomy and gonadectomy .
Dosage Effects in Animal Models
The effects of Dehydroepiandrosterone acetate vary with different dosages in animal models . For instance, in a study on mice, it was found that continuous treatments were required to maintain the reproductive phenotypes of polycystic ovary syndrome (PCOS) mouse models .
Metabolic Pathways
Dehydroepiandrosterone acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced in the adrenal glands, the gonads, and the brain, and functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids .
Transport and Distribution
Dehydroepiandrosterone acetate is transported and distributed within cells and tissues . It is produced and accumulated in the brain independently of adrenal and gonadal sources .
Subcellular Localization
The subcellular localization of Dehydroepiandrosterone acetate and its effects on activity or function are significant. It is abundantly found in brain tissues of several species, including humans . It is synthesized in the brain by a P450c17-dependent mechanism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prasterone acetate can be synthesized through several chemical routes. One common method involves the acetylation of dehydroepiandrosterone (DHEA) using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of prasterone acetate .
Industrial Production Methods: Industrial production of prasterone acetate often involves the use of phytosterols derived from plant sources such as soybeans. These phytosterols are chemically converted to 4-androstene-3,17-dione, which is then reduced to dehydroepiandrosterone (DHEA). The final step involves the acetylation of DHEA to produce prasterone acetate .
Análisis De Reacciones Químicas
Types of Reactions: Prasterone acetate undergoes various chemical reactions, including:
Oxidation: Prasterone acetate can be oxidized to form 7-keto-dehydroepiandrosterone acetate.
Reduction: It can be reduced to form androstenediol acetate.
Substitution: Prasterone acetate can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents
Major Products Formed:
Oxidation: 7-keto-dehydroepiandrosterone acetate.
Reduction: Androstenediol acetate.
Substitution: Various substituted derivatives of prasterone acetate
Propiedades
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020380 | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853-23-6 | |
| Record name | 3β-Acetoxyandrost-5-en-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroepiandrosterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroepiandrosterone 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



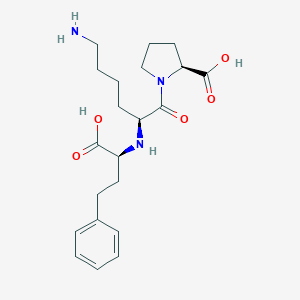
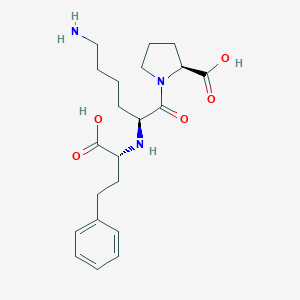
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
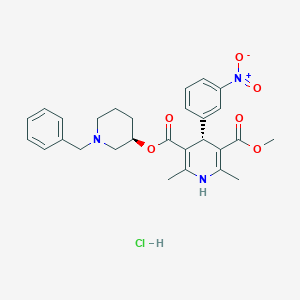
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

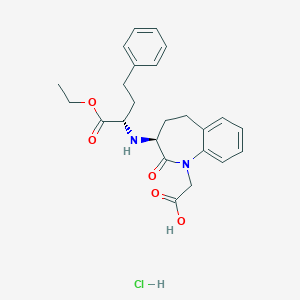


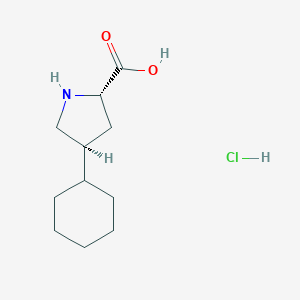
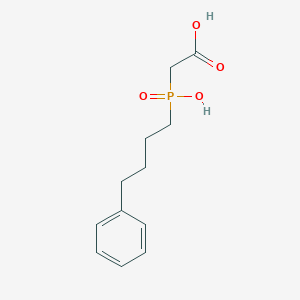
![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
